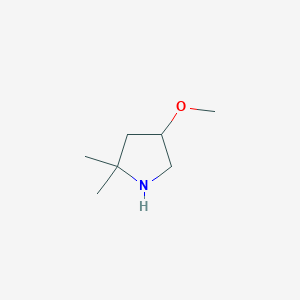
N-Methyl-N-(thiophen-2-ylmethyl)pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-(thiophen-2-ylmethyl)pyridin-3-amine is a heterocyclic compound that features a pyridine ring substituted with a thiophene moiety and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(thiophen-2-ylmethyl)pyridin-3-amine typically involves the reaction of thiophen-2-ylmethylamine with a pyridine derivative under specific conditions. One common method includes the use of N-methylation reagents such as methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N-(thiophen-2-ylmethyl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene and pyridine rings.
Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.
Substitution: Substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-Methyl-N-(thiophen-2-ylmethyl)pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of organic electronic materials and sensors.
Mécanisme D'action
The mechanism of action of N-Methyl-N-(thiophen-2-ylmethyl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites or alter receptor function by binding to allosteric sites. The exact pathways depend on the specific biological context and the target molecules involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Thiophenemethylamine: Shares the thiophene moiety but lacks the pyridine ring.
3-Iodo-N-(thiophen-2-ylmethyl)pyridin-2-amine: Similar structure with an iodine substitution.
N-Methyl-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide: Contains a cyclopropane ring instead of the pyridine ring.
Uniqueness
N-Methyl-N-(thiophen-2-ylmethyl)pyridin-3-amine is unique due to the combination of the pyridine and thiophene rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for designing new molecules with specific biological or material properties.
Propriétés
Formule moléculaire |
C11H12N2S |
|---|---|
Poids moléculaire |
204.29 g/mol |
Nom IUPAC |
N-methyl-N-(thiophen-2-ylmethyl)pyridin-3-amine |
InChI |
InChI=1S/C11H12N2S/c1-13(9-11-5-3-7-14-11)10-4-2-6-12-8-10/h2-8H,9H2,1H3 |
Clé InChI |
XGDRBVOKQNYUFU-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CC=CS1)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B12988579.png)
![5-Azaspiro[3.5]nonane-8-carboxylic acid](/img/structure/B12988582.png)



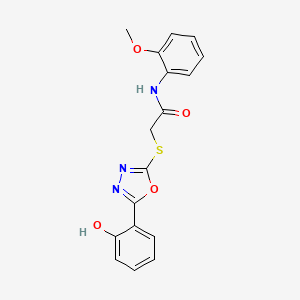
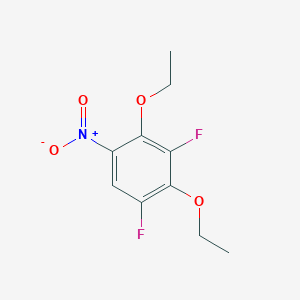
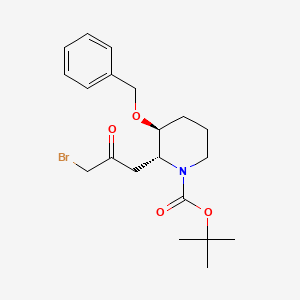
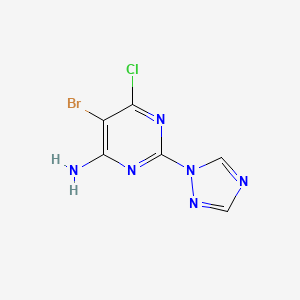
![5-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridin-2-ol](/img/structure/B12988653.png)
